molecular formula C17H19N3O4 B13922146 5-(Diethylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-(Diethylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13922146
M. Wt: 329.35 g/mol
InChI Key: GHFSHUWOKKVDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Diethylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of the diethylamino group and the piperidinyl-dione moiety. Common reagents used in these reactions include diethylamine, piperidine, and various oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high efficiency and cost-effectiveness. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, resulting in new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. These products often exhibit different chemical and physical properties, making them useful for various applications in research and industry.

Scientific Research Applications

5-(Diethylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is employed in biological assays to investigate its effects on cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications, including its use as a lead compound for developing new drugs.

    Industry: It is utilized in the production of various chemical products and materials, owing to its unique properties.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: A compound with a similar isoindole structure, known for its use in treating certain cancers and inflammatory conditions.

    Lenalidomide: A derivative of thalidomide with enhanced therapeutic properties and reduced side effects.

    Pomalidomide: Another thalidomide derivative with potent anti-cancer activity.

Uniqueness

5-(Diethylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

5-(diethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H19N3O4/c1-3-19(4-2)10-5-6-11-12(9-10)17(24)20(16(11)23)13-7-8-14(21)18-15(13)22/h5-6,9,13H,3-4,7-8H2,1-2H3,(H,18,21,22)

InChI Key

GHFSHUWOKKVDBF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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